Methyl 2,3-difluoro-6-nitrobenzoate

Description

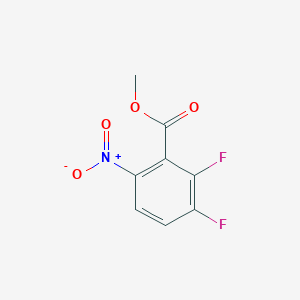

Methyl 2,3-difluoro-6-nitrobenzoate is a fluorinated aromatic ester with the molecular formula C₉H₆F₂NO₄ (molecular weight: 235.15 g/mol). The compound features two fluorine atoms at positions 2 and 3 of the benzene ring, a nitro group at position 6, and a methyl ester group at position 1. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, pharmaceutical research, and materials science. Its reactivity is influenced by the electron-withdrawing nitro and fluorine groups, which enhance electrophilic substitution selectivity and stabilize intermediates in synthetic pathways .

Properties

Molecular Formula |

C8H5F2NO4 |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

methyl 2,3-difluoro-6-nitrobenzoate |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,1H3 |

InChI Key |

NCAPZGFLGBOLLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoro-6-nitrobenzoate typically involves the nitration of methyl 2,3-difluorobenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-difluoro-6-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Reduction: Methyl 2,3-difluoro-6-aminobenzoate.

Substitution: Methyl 2,3-difluoro-6-aminobenzoate derivatives.

Hydrolysis: 2,3-difluoro-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,3-difluoro-6-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-6-nitrobenzoate depends on its chemical reactivity and the nature of its interactions with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group effects among methyl 2,3-difluoro-6-nitrobenzoate and analogous compounds:

| Compound Name | Molecular Formula | Substituent Positions | Functional Groups | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₉H₆F₂NO₄ | 2-F, 3-F, 6-NO₂ | Ester, nitro, fluorine | High electrophilic reactivity; potential antimicrobial agent | |

| Methyl 2-fluoro-6-nitrobenzoate | C₈H₆FNO₄ | 2-F, 6-NO₂ | Ester, nitro, fluorine | Reduced steric hindrance; moderate antimicrobial activity (MIC: 0.5–2 µg/mL) | |

| Methyl 2-bromo-3-fluoro-6-nitrobenzoate | C₈H₅BrFNO₄ | 2-Br, 3-F, 6-NO₂ | Ester, nitro, bromine, fluorine | Enhanced halogen bonding; used in cross-coupling reactions | |

| Ethyl 2,3-difluoro-6-nitrophenylacetate | C₁₀H₉F₂NO₄ | 2-F, 3-F, 6-NO₂ (phenylacetate) | Ester (ethyl), nitro, fluorine | Anticancer and anti-inflammatory activity | |

| Methyl 2,3-difluoro-6-methoxybenzoate | C₉H₈F₂O₃ | 2-F, 3-F, 6-OCH₃ | Ester, methoxy, fluorine | Improved solubility; intermediate in drug synthesis |

Biological Activity

Methyl 2,3-difluoro-6-nitrobenzoate is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzoate structure with nitro and difluoro substituents. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C9H6F2N2O2 |

| Molecular Weight | 216.15 g/mol |

| Functional Groups | Nitro (-NO2), Difluoro (-F) |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, leading to significant cellular effects. The difluoro substituents enhance the compound's binding affinity and metabolic stability, making it a promising candidate for further investigation in drug development .

Antimicrobial Activity

Nitro-containing compounds like this compound have demonstrated notable antimicrobial properties. The mechanism often involves the reduction of the nitro group to form toxic intermediates that can bind to DNA, resulting in cellular damage and death. This mechanism is similar to that observed in other nitro derivatives such as metronidazole, which is widely used in clinical settings .

Anti-Inflammatory Effects

Research indicates that nitro compounds can also exhibit anti-inflammatory properties. They may modulate inflammatory pathways by interacting with key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). Studies have shown that certain nitro derivatives can inhibit these enzymes, thereby reducing inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Anti-Inflammatory Mechanism : In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Applications in Research and Industry

This compound is utilized across various domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing novel drugs aimed at treating infections and inflammatory diseases.

- Agricultural Chemicals : The compound is explored for its potential use in developing agrochemicals like herbicides and insecticides.

- Material Science : Its unique properties are leveraged in creating advanced materials with enhanced durability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.